molecular formula C19H20N2O3S B6775991 N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-1-phenylpyrrolidine-2-carboxamide

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-1-phenylpyrrolidine-2-carboxamide

Cat. No.: B6775991
M. Wt: 356.4 g/mol
InChI Key: ZUADHAAJIGNGLE-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-1-phenylpyrrolidine-2-carboxamide is a complex organic compound that features a benzothiophene ring system fused with a pyrrolidine carboxamide structure

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-1-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(17-10-6-12-21(17)14-7-2-1-3-8-14)20-16-13-25(23,24)18-11-5-4-9-15(16)18/h1-5,7-9,11,16-17H,6,10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUADHAAJIGNGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)C(=O)NC3CS(=O)(=O)C4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-1-phenylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the pyrrolidine carboxamide moiety. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-1-phenylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-1-phenylpyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Research may explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-1-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-1-phenylpyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

  • N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide
  • N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-carboxamide

These compounds share a similar benzothiophene core but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity.

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